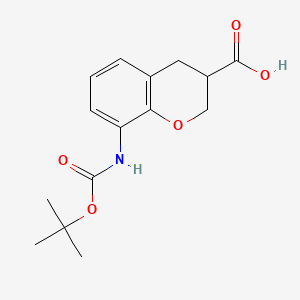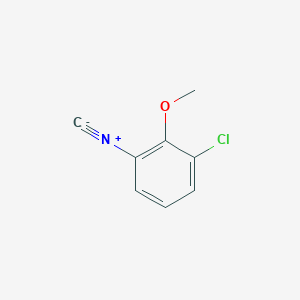
1-Cycloheptylcyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cycloheptylcyclopropan-1-ol is an organic compound characterized by a cycloheptyl group attached to a cyclopropane ring, which in turn is bonded to a hydroxyl group. This compound falls under the category of alcohols due to the presence of the hydroxyl functional group. Its unique structure combines the strain of a cyclopropane ring with the flexibility of a larger cycloheptyl ring, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Cycloheptylcyclopropan-1-ol can be synthesized through several methods:
-
Grignard Reaction: : One common method involves the reaction of cycloheptylmagnesium bromide with cyclopropanone. This reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent.
-
Cyclopropanation: : Another method involves the cyclopropanation of cycloheptene using a diazo compound in the presence of a catalyst such as rhodium or copper. The resulting cyclopropyl derivative can then be hydroxylated to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic cyclopropanation processes. These methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
1-Cycloheptylcyclopropan-1-ol undergoes various chemical reactions, including:
-
Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
-
Reduction: : The compound can be reduced to form the corresponding alkane using reagents such as lithium aluminum hydride (LiAlH4).
-
Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl) in the presence of a base.
Major Products
Oxidation: Cycloheptylcyclopropanone.
Reduction: Cycloheptylcyclopropane.
Substitution: Cycloheptylcyclopropyl halides (e.g., bromide, chloride).
科学的研究の応用
1-Cycloheptylcyclopropan-1-ol has several applications in scientific research:
-
Chemistry: : It serves as a model compound for studying the reactivity of strained ring systems and the effects of ring size on chemical properties.
-
Biology: : Its derivatives are investigated for potential biological activity, including antimicrobial and antifungal properties.
-
Medicine: : Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly those targeting neurological pathways.
-
Industry: : It is used in the synthesis of specialty chemicals and materials, including polymers and advanced composites.
作用機序
The mechanism of action of 1-Cycloheptylcyclopropan-1-ol in biological systems involves its interaction with cellular membranes and enzymes. The compound’s unique structure allows it to modulate membrane fluidity and interact with specific protein targets, potentially affecting signal transduction pathways and metabolic processes.
類似化合物との比較
Similar Compounds
Cycloheptylcyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclopropanol: Smaller and less complex, with different reactivity due to the absence of the cycloheptyl group.
Cycloheptanol: Larger ring system but lacks the strain of the cyclopropane ring.
Uniqueness
1-Cycloheptylcyclopropan-1-ol is unique due to its combination of a strained cyclopropane ring and a flexible cycloheptyl ring, along with the presence of a reactive hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
特性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
1-cycloheptylcyclopropan-1-ol |
InChI |
InChI=1S/C10H18O/c11-10(7-8-10)9-5-3-1-2-4-6-9/h9,11H,1-8H2 |
InChIキー |
JAYDESAGFOCFBP-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)C2(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


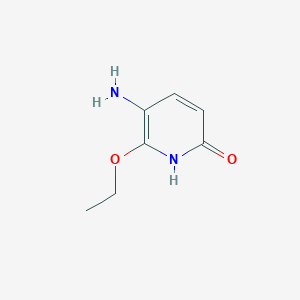

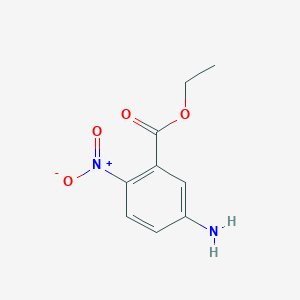
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride](/img/structure/B13520893.png)
amino}acetate](/img/structure/B13520901.png)
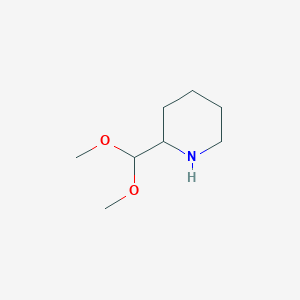

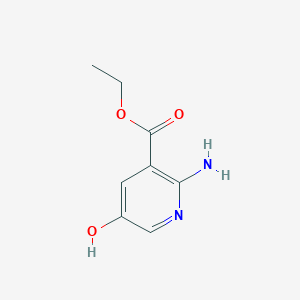
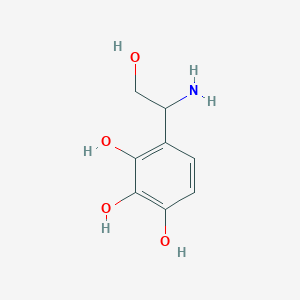
![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)
